(2S,4R)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
(2S,4R)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride, also known as NAP, is a chemical compound that has been extensively studied for its potential therapeutic applications in various neurological disorders.
Scientific Research Applications
Synthesis and Chemical Reactions
A study by Gazizov et al. (2015) investigates acid-catalyzed ring opening in compounds closely related to the specified chemical, leading to the formation of new substituted dibenzoxanthenes, diarylmethane derivatives, and calix[4]resorcinols. This research showcases the chemical reactivity and potential for creating complex organic frameworks from naphthalene-derived compounds (Gazizov et al., 2015).
Catalysis
The catalytic properties of derivatives have been explored, such as in the work by Ma et al. (2017), where an amide derived from a similar structure was used as a powerful ligand for Cu-catalyzed coupling reactions. This illustrates the compound's potential as a catalyst in organic synthesis, particularly in the formation of pharmaceutically important molecules (Ma et al., 2017).
Electropolymerization and Conductive Polymers
Research on derivatized bis(pyrrol-2-yl) arylenes, including compounds with naphthalene units, highlights their use in electropolymerization to produce conducting polymers. Such materials have low oxidation potentials and are stable in their conducting form, suggesting potential applications in electronic devices (Sotzing et al., 1996).
Coordination Compounds and Luminescence
Studies have also delved into the structural and luminescent properties of coordination compounds involving naphthalene derivatives. For instance, Han et al. (2017) explored Cd(II) mixed-ligands coordination compounds, revealing their diverse coordination modes and solid-state luminescent properties. Such compounds are of interest for their potential applications in sensing, optoelectronics, and photoluminescence (Han et al., 2017).
Properties
IUPAC Name |
(2S,4R)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c18-16(19)15-9-11(10-17-15)8-13-6-3-5-12-4-1-2-7-14(12)13;/h1-7,11,15,17H,8-10H2,(H,18,19);1H/t11-,15+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXIJMDLCCIUPS-BTAXJDQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=CC3=CC=CC=C32.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC3=CC=CC=C32.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376029 | |
Record name | (2S,4R)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049740-26-2 | |
Record name | (2S,4R)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.